molecular formula C11H15ClN4O2 B6642426 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

カタログ番号 B6642426
分子量: 270.71 g/mol
InChIキー: MDEVKCYSXLKASM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of compounds known as Janus kinase inhibitors, which target the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a wide range of cellular processes, including immune response, inflammation, and hematopoiesis.

科学的研究の応用

3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit JAK3, a protein that is involved in the immune response. By blocking JAK3, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can reduce the activity of immune cells that are involved in the inflammatory response, leading to a reduction in inflammation and tissue damage.

作用機序

3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a selective inhibitor of JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can reduce the activity of immune cells that are involved in the inflammatory response, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to be effective in reducing the symptoms of autoimmune diseases in preclinical and clinical studies. In a phase II clinical trial, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one was shown to be effective in reducing the symptoms of rheumatoid arthritis, with a significant reduction in the number of swollen and tender joints. 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has also been shown to be effective in reducing the symptoms of psoriasis and inflammatory bowel disease in preclinical studies.

実験室実験の利点と制限

3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments, including its high selectivity for JAK3 and its ability to inhibit the activity of several cytokines. However, 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for the study of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one. One area of research is the development of more potent and selective JAK3 inhibitors that can be used in the treatment of autoimmune diseases. Another area of research is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Additionally, the use of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one in combination with other drugs or therapies is an area of ongoing research. Finally, the development of new formulations of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one with improved solubility and bioavailability is an area of interest for pharmaceutical companies.

合成法

3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can be synthesized using a multi-step process that involves the reaction of 5-chloropyrimidine-2-amine with 4-morpholinepropan-1-one in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been described in several publications, including a patent by Pfizer Inc.

特性

IUPAC Name

3-[(5-chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c12-9-7-14-11(15-8-9)13-2-1-10(17)16-3-5-18-6-4-16/h7-8H,1-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEVKCYSXLKASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。